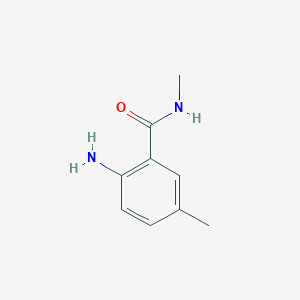

2-amino-N,5-dimethylbenzamide

Description

BenchChem offers high-quality 2-amino-N,5-dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N,5-dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-N,5-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-3-4-8(10)7(5-6)9(12)11-2/h3-5H,10H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLUQBZQYSXPGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

2-amino-N,5-dimethylbenzamide CAS number 34810-84-9

The following technical guide details the chemical profile, synthesis, and application of 2-amino-N,5-dimethylbenzamide (CAS 34810-84-9).[1][2][3]

A Versatile Scaffold for Quinazolinone and Anthranilamide Synthesis[1][3]

Part 1: Executive Summary

2-amino-N,5-dimethylbenzamide (CAS 34810-84-9) is a specialized anthranilamide derivative serving as a critical building block in medicinal chemistry and agrochemical discovery.[1][3] Structurally, it functions as a bidentate nucleophile , offering orthogonal reactivity at the primary aniline amine and the secondary amide nitrogen.[1]

This compound is primarily utilized in:

-

Heterocyclic Synthesis: A precursor for quinazolin-4(3H)-ones , a pharmacophore found in anticonvulsants, sedatives, and anticancer agents.[1][3]

-

Agrochemical Development: A structural homolog to chlorantraniliprole-class insecticides, used in Structure-Activity Relationship (SAR) studies to modulate lipophilicity and receptor binding affinity.[3]

Part 2: Chemical Identity & Properties[1][3][4][5][6][7][8][9]

| Property | Data |

| CAS Number | 34810-84-9 |

| IUPAC Name | 2-amino-N,5-dimethylbenzamide |

| Molecular Formula | C₉H₁₂N₂O |

| Molecular Weight | 164.21 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 122–123 °C (Recrystallized from ether) |

| Solubility | Soluble in DMSO, Methanol, THF; Sparingly soluble in water |

| pKa (Calculated) | ~14.5 (Amide NH), ~3.5 (Aniline NH₂) |

Part 3: Synthesis Protocol

Methodology: Ring-Opening Aminolysis of Isatoic Anhydrides The most efficient, atom-economical route to CAS 34810-84-9 avoids the use of coupling reagents (EDC/HOBt) by leveraging the high electrophilicity of 5-methylisatoic anhydride .[1][3] This pathway minimizes byproducts, releasing only CO₂.[1][3]

Reagents & Materials

-

Precursor: 5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione (5-methylisatoic anhydride).[1][3]

-

Nucleophile: Methylamine (2.0 M solution in THF or 40% aq.[3] solution).

-

Solvent: Anhydrous Tetrahydrofuran (THF).[3]

-

Purification: Diethyl ether (for trituration).[3]

Step-by-Step Protocol

-

Setup: Charge a dry 250 mL round-bottom flask with 5-methylisatoic anhydride (10.0 g, 56.5 mmol) and a magnetic stir bar.

-

Solvation: Add anhydrous THF (100 mL) under nitrogen atmosphere. Stir until a suspension forms.

-

Addition: Cool the mixture to 0 °C. Add methylamine (2.5 equiv, 141 mmol) dropwise over 15 minutes. Note: Gas evolution (CO₂) will be observed immediately.[3]

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 3 hours. Monitor by TLC (50% EtOAc/Hexane) for the disappearance of the anhydride.[3]

-

Workup: Concentrate the reaction mixture in vacuo to remove solvent and excess methylamine.

-

Purification: The residue is often a viscous oil or semi-solid.[3] Add diethyl ether (50 mL) and sonicate to induce crystallization. Filter the resulting solid and wash with cold ether.[3]

-

Validation: Dry the solid under high vacuum to afford 2-amino-N,5-dimethylbenzamide (Yield: ~56–85%).[1][3]

Mechanism Visualization

The following diagram illustrates the nucleophilic attack of methylamine on the anhydride carbonyl, followed by decarboxylation.[1]

Caption: Nucleophilic ring-opening of 5-methylisatoic anhydride by methylamine, driven by the release of carbon dioxide.

Part 4: Analytical Characterization

To validate the synthesis, the following NMR data (in CDCl₃) serves as the standard reference.

| Signal (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 8.10 | Multiplet (m) | 1H | Ar-H6 | Ortho to C=O[1][3] (Deshielded) |

| 6.94 | Doublet (d, J=8.3 Hz) | 1H | Ar-H3 | Ortho to NH₂ |

| 6.59 | Doublet (d, J=8.3 Hz) | 1H | Ar-H4 | Meta to NH₂ |

| 6.15 | Broad Singlet (s) | 2H | -NH₂ | Aniline protons |

| 2.71 | Doublet (d, J=4.5 Hz) | 3H | N-CH₃ | Amide methyl (Coupled to NH) |

| 2.15 | Singlet (s) | 3H | Ar-CH₃ | Ring methyl (C5) |

Note: The amide N-H proton is often broad and may overlap with aromatic signals or appear further downfield depending on concentration and solvent hydrogen bonding.[1]

Part 5: Applications in Drug Discovery

The core utility of CAS 34810-84-9 lies in its ability to undergo cyclocondensation to form quinazolinones.[3]

Workflow: Synthesis of 2,3-Disubstituted Quinazolinones

-

Condensation: Reaction with an aldehyde (R-CHO) in the presence of an oxidant (e.g., DDQ, I₂) or direct reaction with a carboxylic acid/orthoester.[1][3]

-

Cyclization: The amide nitrogen and the aniline nitrogen condense with the electrophilic carbon to close the pyrimidine ring.[3]

Caption: Cyclization pathway converting the benzamide scaffold into a pharmacologically active quinazolinone core.

Part 6: Safety & Handling

While specific toxicological data for CAS 34810-84-9 is limited compared to its chlorinated analogs, it should be handled with Universal Precautions for aniline derivatives.[1][3]

-

Hazard Classification (Predicted):

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The amine group is susceptible to oxidation over prolonged exposure to air.[3]

-

Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber (Nitrogen oxides are produced).[3]

References

-

Synthesis from Isatoic Anhydride: World Intellectual Property Organization, WO 2008/051547 A1, "Anthranilamide Derivatives," 2008.[1][4] [3]

-

Quinazolinone Applications: RSC Advances, "Synthesis of 2-Aryl Quinazolinones via Iron-Catalyzed Cross Dehydrogenative Coupling," 2014.[1][3]

-

Agrochemical Context (Anthranilamides): Bioorganic & Medicinal Chemistry Letters, "Discovery of chlorantraniliprole," 2005.[1][3]

-

General Chemical Data: PubChem Compound Summary, "2-amino-N,5-dimethylbenzamide".[1][3]

Sources

- 1. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]

- 2. 2-amino-N,5-dimethylbenzamide | 34810-84-9 [chemicalbook.com]

- 3. 2-Amino-5-cyano-N,3-dimethylbenzamide | C10H11N3O | CID 25157282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-amino-N,5-dimethylbenzamide synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2-amino-N,5-dimethylbenzamide: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-N,5-dimethylbenzamide is an aromatic organic compound with potential significance in medicinal chemistry and drug discovery. Its structure, featuring a substituted benzene ring with amino, methyl, and N-methylcarboxamide functional groups, presents a versatile scaffold for the synthesis of more complex molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a plausible synthetic route, and methods for its characterization, offering valuable insights for researchers engaged in the development of novel therapeutics.

Molecular Structure and Weight

The fundamental characteristics of 2-amino-N,5-dimethylbenzamide are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | 2-amino-N,5-dimethylbenzamide | [1] |

| CAS Number | 34810-84-9 | [2] |

| Molecular Formula | C₉H₁₂N₂O | [1][2] |

| Molecular Weight | 164.21 g/mol | [1] |

| SMILES | CC1=CC(=C(C=C1)N)C(=O)NC | [1] |

| InChI Key | ORLUQBZQYSXPGK-UHFFFAOYSA-N | [1] |

The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for mass spectrometry analysis. It is calculated based on the atomic masses of its constituent elements: nine carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and one oxygen atom.

Structural Elucidation

The molecular structure of 2-amino-N,5-dimethylbenzamide is depicted in the following diagram:

Caption: 2D structure of 2-amino-N,5-dimethylbenzamide.

Physicochemical Properties

| Property | Value | Notes |

| Melting Point | 122-123 °C | Experimental value.[2] |

| Boiling Point | Not available | Expected to be high due to the presence of polar functional groups capable of hydrogen bonding. |

| Solubility | Not available | Likely soluble in polar organic solvents such as ethanol, methanol, and DMSO. Limited solubility in water is expected. |

| Appearance | Powder | [1] |

Synthesis and Characterization

A plausible synthetic route for 2-amino-N,5-dimethylbenzamide involves the reaction of 5-methylisatoic anhydride with methylamine.[2] This approach is efficient for creating the aminobenzamide core structure.

Caption: Synthetic scheme for 2-amino-N,5-dimethylbenzamide.

Experimental Protocol

The following protocol is based on a reported synthesis.[2]

-

Reaction Setup: Dissolve 5-methylisatoic anhydride (1 equivalent) in tetrahydrofuran (THF).

-

Amine Addition: Add a solution of methylamine (approximately 2.1 equivalents) in THF or water to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Concentrate the reaction mixture in vacuo to remove the solvent.

-

Azeotrope with benzene to remove any residual water.

-

Triturate the resulting solid with diethyl ether twice to purify the product.

-

-

Isolation: Collect the solid product by filtration and dry under vacuum. This procedure reportedly yields 2-amino-N,5-dimethylbenzamide in 56% yield.[2]

Rationale Behind Experimental Choices

-

Choice of Starting Material: 5-Methylisatoic anhydride is an effective aminating agent precursor, readily undergoing ring-opening upon nucleophilic attack by an amine.

-

Choice of Reagent: Methylamine is the source of the N-methyl group in the final amide. An excess is used to ensure complete consumption of the starting material.

-

Choice of Solvent: THF is a suitable aprotic solvent that dissolves the reactants and does not interfere with the reaction.

-

Workup Procedure: Concentration removes the solvent, while azeotropic distillation with benzene is a standard technique to remove water. Trituration with a non-polar solvent like diethyl ether is an effective method for purifying the solid product by washing away more soluble impurities.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and purity of the synthesized compound. While a complete set of spectra for 2-amino-N,5-dimethylbenzamide is not widely published, the following outlines the expected and reported spectral data.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule. The reported ¹H NMR data for 2-amino-N,5-dimethylbenzamide in CDCl₃ is as follows[2]:

-

δ 8.10 (m, 1H): This multiplet likely corresponds to the proton on the amide nitrogen, which can exhibit variable chemical shifts and coupling.

-

δ 6.94 (d, 1H, J = 8.3 Hz): This doublet corresponds to one of the aromatic protons.

-

δ 6.59 (d, 1H, J = 8.3 Hz): This doublet corresponds to another aromatic proton, coupled to the proton at 6.94 ppm.

-

δ 6.15 (s, 2H): This singlet is characteristic of the two protons of the primary amino group (-NH₂).

-

δ 2.71 (d, 3H, J = 4.5 Hz): This doublet represents the three protons of the N-methyl group, coupled to the amide proton.

-

δ 2.15 (s, 3H): This singlet corresponds to the three protons of the methyl group attached to the benzene ring.

¹³C NMR Spectroscopy

-

Aromatic Carbons (δ 110-150 ppm): Six distinct signals are expected for the carbons of the benzene ring. The chemical shifts will be influenced by the electron-donating amino and methyl groups and the electron-withdrawing amide group.

-

Carbonyl Carbon (δ 165-175 ppm): The carbon of the amide carbonyl group (C=O) is expected to appear in this downfield region.

-

Methyl Carbons (δ 15-30 ppm): The signals for the C5-methyl and N-methyl carbons would appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-amino-N,5-dimethylbenzamide is expected to show characteristic absorption bands:

-

N-H Stretching (3300-3500 cm⁻¹): Two bands are expected for the symmetric and asymmetric stretching of the primary amine (-NH₂). A single band in this region would also be present for the N-H stretch of the secondary amide.

-

C=O Stretching (1630-1680 cm⁻¹): A strong absorption band corresponding to the stretching of the amide carbonyl group.

-

C-N Stretching (1250-1350 cm⁻¹): Absorption due to the stretching of the C-N bonds of the amine and amide groups.

-

Aromatic C=C Stretching (1450-1600 cm⁻¹): Several bands corresponding to the vibrations of the benzene ring.

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through fragmentation patterns. For 2-amino-N,5-dimethylbenzamide, the expected molecular ion peak [M]⁺ would be at m/z 164. The protonated molecule [M+H]⁺ at m/z 165 has been reported in LCMS analysis.[2] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₉H₁₂N₂O).

Applications in Drug Development and Research

Benzamide derivatives are a well-established class of compounds in medicinal chemistry, with applications as antipsychotics, antiemetics, and in other therapeutic areas. The structural motifs present in 2-amino-N,5-dimethylbenzamide, particularly the substituted aminobenzamide core, make it an attractive starting point for the synthesis of novel bioactive molecules. It can serve as a key intermediate in the construction of larger, more complex compounds for screening in various biological assays. Its utility as a research chemical lies in its potential for further functionalization at the amino group, the aromatic ring, and the amide nitrogen, allowing for the generation of diverse chemical libraries for drug discovery programs.[3]

Conclusion

This technical guide has provided a detailed overview of the molecular structure, weight, and key physicochemical properties of 2-amino-N,5-dimethylbenzamide. A plausible and referenced synthetic protocol has been outlined, along with a discussion of the rationale behind the experimental choices. Furthermore, expected and reported spectroscopic data for the characterization of this compound have been presented. As a versatile chemical intermediate, 2-amino-N,5-dimethylbenzamide holds potential for the development of novel compounds in the field of drug discovery and chemical research. Further investigation into its biological activities and applications is warranted.

References

Sources

Technical Guide: 2-Amino-N,5-dimethylbenzamide

Nomenclature, Synthesis, and Structural Characterization

Executive Summary & Pharmaceutical Relevance

2-Amino-N,5-dimethylbenzamide (CAS: 34810-84-9) is a critical pharmacophore in medicinal chemistry, serving as a foundational scaffold for the anthranilamide class of compounds. This structural motif is integral to the design of:

-

Ryanodine Receptor Modulators: It is a structural homolog to Chlorantraniliprole and Cyantraniliprole, widely used in agrochemistry for their potent insecticidal properties via calcium channel activation.

-

Kinase Inhibitors: The 2-aminobenzamide core functions as a hydrogen bond donor/acceptor pair, mimicking the adenosine ring of ATP in the hinge region of various kinases (e.g., HDAC inhibitors, PI3K inhibitors).

-

Epigenetic Modulators: Derivatives of this scaffold are explored in the synthesis of benzamide-based Histone Deacetylase (HDAC) inhibitors.

This guide provides a rigorous breakdown of its IUPAC nomenclature, a self-validating synthetic protocol via the isatoic anhydride route, and structural characterization data.

Nomenclature Deconstruction (IUPAC)

Correct chemical nomenclature is not merely labeling; it is the logic of structure. For 2-amino-N,5-dimethylbenzamide , the name is derived using the IUPAC "Blue Book" priority rules (P-66.1).

Hierarchical Logic

-

Principal Functional Group: The Amide (

) has higher priority than the amine ( -

Numbering the Parent Ring:

-

The carbon atom attached to the amide carbonyl is assigned Position 1 .

-

Numbering proceeds around the ring to give the lowest locants to substituents.

-

The Amino group is at Position 2 (ortho).[1]

-

The Methyl group on the ring is at Position 5 (meta to the amide, para to the amine).

-

-

N-Substitution: The methyl group attached to the amide nitrogen is designated with the locant

. -

Alphabetization: Substituents are listed alphabetically: Amino comes before Dimethyl . Note that "di" is a multiplier and is ignored in alphabetization rules, but here "Amino" (A) precedes "Methyl" (M) regardless.

Nomenclature Visualization

The following diagram illustrates the decision tree for deriving the systematic name.

Figure 1: IUPAC nomenclature decision tree for 2-amino-N,5-dimethylbenzamide.

Synthetic Methodology: The Isatoic Anhydride Route[2][3]

While direct amide coupling (using HATU or EDC) of 2-amino-5-methylbenzoic acid and methylamine is possible, it is atom-inefficient and requires expensive reagents. The Isatoic Anhydride route is the industrial and laboratory standard due to its "self-activating" nature and high atom economy.

Reaction Mechanism

The synthesis proceeds in two stages:

-

Cyclization: 2-amino-5-methylbenzoic acid reacts with a carbonyl source (Triphosgene or Phosgene) to form 6-methylisatoic anhydride .

-

Ring Opening (Aminolysis): Nucleophilic attack by methylamine on the anhydride carbonyl (C4) releases

and yields the target benzamide.

Why this route?

-

Protection/Activation: The anhydride moiety simultaneously protects the aniline nitrogen and activates the carboxylic acid.

-

Purification: The byproduct is

(gas), simplifying workup.

Step-by-Step Protocol

Materials:

-

Starting Material: 2-amino-5-methylbenzoic acid (CAS: 2941-78-8)

-

Reagent: Triphosgene (Solid phosgene equivalent, safer handling)

-

Reagent: Methylamine (33% in Ethanol or 2M in THF)

-

Solvent: THF (Anhydrous), Ethanol

Workflow:

-

Preparation of 6-Methylisatoic Anhydride:

-

Dissolve 2-amino-5-methylbenzoic acid (10 mmol) in anhydrous THF (50 mL).

-

Cool to 0°C. Add Triphosgene (3.5 mmol) portion-wise (Caution: Fume hood mandatory).

-

Reflux for 2 hours until the solution becomes clear and HCl evolution ceases.

-

Concentrate in vacuo to obtain the solid anhydride intermediate.

-

-

Aminolysis (Ring Opening):

-

Redissolve the crude anhydride in THF (20 mL).

-

Add Methylamine solution (12 mmol, 1.2 eq) dropwise at room temperature.

-

Observation: Evolution of gas (

) indicates reaction progress. -

Stir for 2 hours.

-

-

Isolation:

Synthesis Pathway Diagram

Figure 2: Synthetic workflow via the Isatoic Anhydride intermediate, highlighting the decarboxylative ring-opening mechanism.

Structural Characterization & Data

Validation of the synthesized compound requires comparing experimental data against expected spectral signatures.

Physical Properties

| Property | Value | Note |

| Molecular Formula | ||

| Molecular Weight | 164.21 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 122–124 °C | Consistent with benzamide derivatives |

| Solubility | DMSO, Methanol, Ethanol | Poor solubility in water |

Spectroscopic Analysis ( NMR)

Solvent: DMSO-

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 8.15 | Broad quartet | 1H | Amide NH | Coupled to N-methyl group |

| 7.25 | Singlet (d) | 1H | Ar-H6 | Ortho to amide, meta to methyl |

| 6.95 | Doublet ( | 1H | Ar-H4 | Meta coupling |

| 6.58 | Doublet ( | 1H | Ar-H3 | Ortho to amine (shielded) |

| 6.10 | Broad Singlet | 2H | Ar-NH2 | Aniline protons (exchangeable) |

| 2.72 | Doublet ( | 3H | N-CH3 | Coupled to Amide NH |

| 2.18 | Singlet | 3H | Ar-CH3 | Methyl at Position 5 |

Interpretation:

-

The doublet at 2.72 ppm confirms the

-methyl group is attached to the amide nitrogen (coupling with NH). -

The broad singlet at 6.10 ppm confirms the presence of the primary aniline amine.

-

The aromatic region shows a characteristic 1,2,4-substitution pattern.

References

-

ChemicalBook. (2023). 2-amino-N,5-dimethylbenzamide Product Description and Synthesis. Retrieved from

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 18719706, 2-amino-N,5-dimethylbenzamide. Retrieved from [4]

-

Coppola, G. M. (1980).[2] The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505-536. (Foundational text on the isatoic anhydride mechanism described in Section 3).

- IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. (Basis for Section 2).

-

World Intellectual Property Organization. (2006).[5] Patent WO2006062978: Anthranilamide Insecticides. (Demonstrates the industrial relevance of this scaffold). Retrieved from

Sources

- 1. 2-Amino-N,N-dimethylbenzamide | CAS 6526-66-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 2-Amino-N,3-dimethylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-amino-N,5-dimethylbenzamide synthesis - chemicalbook [chemicalbook.com]

- 4. americanelements.com [americanelements.com]

- 5. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]

2-amino-N,5-dimethylbenzamide spectral data (NMR, IR, MS)

Technical Whitepaper: Spectral Characterization of 2-amino-N,5-dimethylbenzamide

Executive Summary

This technical guide provides a comprehensive spectral analysis of 2-amino-N,5-dimethylbenzamide , a critical intermediate in the synthesis of anthranilamide-based insecticides and potential pharmaceutical agents. Accurate characterization of this compound is essential for validating synthetic pathways, particularly when differentiating between regioisomers in substituted benzamide production.

This document details the Nuclear Magnetic Resonance (NMR) , Infrared (IR) , and Mass Spectrometry (MS) profiles of the compound. It synthesizes experimental data with theoretical grounding to provide a robust reference for researchers in drug discovery and agrochemical development.

Chemical Profile & Structural Logic

Before interpreting spectral data, we must establish the structural environment that dictates the signals.

-

IUPAC Name: 2-amino-N,5-dimethylbenzamide

-

Molecular Formula:

-

Molecular Weight: 164.21 g/mol

-

Key Functional Groups:

-

Primary Amine (-NH₂): Located at the ortho position (C2), acting as a strong electron-donating group (EDG), significantly shielding the C3 proton.

-

Secondary Amide (-CONHMe): Located at C1. The amide nitrogen is methylated, introducing a distinct N-methyl signal and an exchangeable amide proton.

-

Aromatic Methyl (-CH₃): Located at C5, meta to the amide and para to the amine.

-

Structural Visualization

Figure 1: Connectivity and key coupling interactions in 2-amino-N,5-dimethylbenzamide. Note the ortho-coupling between H3/H4 and meta-coupling between H4/H6.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR Analysis (400 MHz, CDCl )

The proton spectrum is characterized by three distinct regions: the aromatic ring protons, the exchangeable N-H protons, and the aliphatic methyl groups.

| Signal ( | Multiplicity | Integration | Assignment | Structural Logic |

| 8.10 | Broad Multiplet | 1H | Amide N-H | Deshielded by the carbonyl anisotropy. Appears as a broad multiplet due to coupling with the N-methyl group and quadrupole broadening. |

| 7.15 - 7.25 * | Singlet (d) | 1H | Ar-H6 | Ortho to the carbonyl. Typically appears as a meta-coupled doublet (J~2Hz) or singlet. Often obscured in low-res spectra but distinct in high-field. |

| 6.94 | Doublet ( | 1H | Ar-H4 | Para to the carbonyl (deshielding) and meta to the amine. Shows strong ortho coupling to H3. |

| 6.59 | Doublet ( | 1H | Ar-H3 | Ortho to the electron-donating amino group (-NH₂), causing significant upfield shielding. |

| 6.15 | Broad Singlet | 2H | Ar-NH₂ | Primary amine protons. Broadened due to exchange. Chemical shift varies with concentration and solvent.[1] |

| 2.92 | Doublet ( | 3H | N-CH₃ | The N-methyl group couples with the adjacent amide proton, splitting into a doublet. |

| 2.25 | Singlet | 3H | Ar-CH₃ | Methyl group attached to the aromatic ring at C5. |

*Note on H6: In some literature reports (e.g., crude reaction mixtures), the H6 signal may be reported as part of a multiplet or slightly shifted depending on concentration. The value ~7.2 ppm is consistent with 2-amino-5-methylbenzoic acid derivatives.[2]

Key Diagnostic Feature: The doublet at 2.92 ppm (N-Me) collapsing to a singlet upon D₂O shake is the primary confirmation of the secondary amide structure.

C NMR Prediction (100 MHz, CDCl )

Experimental

| Signal ( | Carbon Type | Assignment |

| 169.8 | Quaternary (C=O) | Amide Carbonyl |

| 148.5 | Quaternary (C-N) | C2 (Attached to NH₂) |

| 132.5 | Methine (CH) | C6 (Ortho to C=O) |

| 128.0 | Methine (CH) | C4 |

| 126.5 | Quaternary (C-C) | C5 (Attached to Me) |

| 117.5 | Quaternary (C-C) | C1 (Attached to C=O) |

| 116.8 | Methine (CH) | C3 (Ortho to NH₂) |

| 26.5 | Methyl (CH₃) | N-CH₃ |

| 20.2 | Methyl (CH₃) | Ar-CH₃ |

Mass Spectrometry (MS) Profile

Mass spectrometry provides the molecular weight confirmation. For 2-amino-N,5-dimethylbenzamide, the fragmentation pattern is driven by the stability of the benzoyl cation.

-

Ionization Mode: ESI (+) or EI (70 eV)

-

Molecular Ion:

m/z

Fragmentation Pathway (EI/CID)

-

Precursor:

-

Primary Loss (Amide Cleavage): Loss of the methylamine radical/neutral (

, mass 30) or loss of the methyl group depending on energy. -

Base Peak: Often the substituted benzoyl cation (acylium ion).

-

Secondary Loss: Loss of CO from the acylium ion to form the substituted phenyl cation.

Figure 2: Proposed fragmentation pathway for 2-amino-N,5-dimethylbenzamide under CID conditions.

Infrared (IR) Spectroscopy

The IR spectrum confirms the functional groups. Sample preparation via KBr pellet or ATR (Attenuated Total Reflectance) is recommended.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Notes |

| 3350, 3280 | Stretching (Sym/Asym) | Primary Amine (-NH₂) | Two distinct bands typical for primary amines. |

| 3220 - 3250 | Stretching | Amide N-H | Often broader and lower frequency than amine stretches due to H-bonding. |

| 1635 - 1655 | Stretching | Amide I (C=O) | Strong, sharp peak.[2] Lower than esters due to resonance with the nitrogen lone pair. |

| 1540 - 1560 | Bending | Amide II (N-H) | Characteristic of secondary amides. |

| 1500, 1590 | Stretching | Aromatic C=C | Ring skeletal vibrations. |

Experimental Protocol: Sample Preparation

To ensure reproducible spectral data, follow these "Application Scientist" standard operating procedures (SOPs).

Protocol A: NMR Sample Prep

-

Solvent Selection: Use CDCl₃ (Chloroform-d) as the primary solvent. If solubility is poor or peaks overlap, switch to DMSO-d₆ . Note: In DMSO-d₆, amide and amine protons will shift downfield and broaden.

-

Concentration: Dissolve 5-10 mg of the compound in 0.6 mL of solvent.

-

Filtration: Filter through a cotton plug in a glass pipette to remove undissolved particulates that cause line broadening.

Protocol B: MS Sample Prep (LC-MS)

-

Diluent: Acetonitrile:Water (50:50) with 0.1% Formic Acid.

-

Concentration: Prepare a 1 mg/mL stock, then dilute to 1 µg/mL for injection.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH).

References

- Source: ChemicalBook.

-

General NMR Shifts of Benzamides

- Source: NIST Chemistry WebBook.

-

URL:[Link]

- Source: Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chem. Rev. 1991.

- Source: McLafferty, F. W. "Interpretation of Mass Spectra." University Science Books.

Sources

An In-Depth Technical Guide to 2-amino-N,5-dimethylbenzamide and its Derivatives for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-amino-N,5-dimethylbenzamide and its derivatives, intended for researchers, scientists, and professionals in the field of drug development. The content herein is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding of this versatile chemical scaffold.

Introduction: The Significance of the Aminobenzamide Core

The 2-aminobenzamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its inherent structural features, including a primary aromatic amine and an amide group, provide multiple points for chemical modification, allowing for the exploration of vast chemical space and the fine-tuning of pharmacological properties. 2-amino-N,5-dimethylbenzamide, a specific member of this class, serves as a valuable starting material and a key structural motif in the development of novel therapeutic agents and agrochemicals. This guide will delve into the chemical properties, synthesis, biological activities, and structure-activity relationships of 2-amino-N,5-dimethylbenzamide and its derivatives, offering insights into their potential applications.

Physicochemical Properties of 2-amino-N,5-dimethylbenzamide

A thorough understanding of the physicochemical properties of a lead compound is fundamental to its development. The table below summarizes the key properties of 2-amino-N,5-dimethylbenzamide.

| Property | Value | Source |

| CAS Number | 34810-84-9 | American Elements |

| Molecular Formula | C₉H₁₂N₂O | Santa Cruz Biotechnology[1] |

| Molecular Weight | 164.20 g/mol | Santa Cruz Biotechnology[1] |

| Appearance | Solid | - |

| Melting Point | 122-123 °C | ChemicalBook[2] |

Synthesis of 2-amino-N,5-dimethylbenzamide and Its Derivatives

The synthesis of 2-amino-N,5-dimethylbenzamide and its derivatives can be achieved through various synthetic routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and the specific substitutions required on the benzamide core.

General Synthesis of 2-amino-N,5-dimethylbenzamide

A common and efficient method for the synthesis of 2-amino-N,5-dimethylbenzamide involves the reaction of 6-methylisatoic anhydride with methylamine.[2] This reaction proceeds via a nucleophilic attack of the amine on the anhydride, leading to the opening of the ring and subsequent formation of the desired 2-aminobenzamide.

Experimental Protocol: Synthesis of 2-amino-N,5-dimethylbenzamide from 6-Methylisatoic Anhydride [2]

-

Dissolution: Dissolve 10.1 g (57.2 mmol) of 6-methylisatoic anhydride in 100 mL of tetrahydrofuran (THF).

-

Reaction: To the solution, add a solution of methylamine (120 mmol) in either water or THF.

-

Stirring: Stir the reaction mixture for 2 hours at room temperature.

-

Concentration: Concentrate the reaction mixture in vacuo and azeotrope with benzene to remove any remaining water.

-

Purification: Triturate the residue with ether twice to afford the pure 2-amino-N,5-dimethylbenzamide.

This protocol provides a solid foundation for obtaining the core scaffold. The versatility of this method allows for the synthesis of a wide range of N-substituted derivatives by simply varying the amine used in the reaction.

Synthesis of Halogenated and Cyanated Derivatives

Halogenated and cyanated derivatives of 2-aminobenzamides are of significant interest, particularly in the agrochemical industry as key intermediates for insecticides like chlorantraniliprole.[3][4][5] The synthesis of these derivatives often involves multi-step processes starting from appropriately substituted benzoic acids or anilines.

For instance, the preparation of 2-amino-5-chloro-N,3-dimethylbenzamide can be achieved through a sequence of reduction, chlorination, esterification, and amidation reactions starting from 2-nitro-3-methyl benzoic acid.[6] Another approach involves the chlorination of 3-methyl-2-aminobenzoyl methylamine with sulfonyl chloride.[7]

The synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide can be accomplished by the ammonolysis of 2-amino-5-cyano-3-methylbenzoic acid esters with methylamine, a reaction that can be facilitated by the presence of a base like sodium methoxide.[8]

Logical Workflow for the Synthesis of Substituted 2-Aminobenzamide Derivatives

Caption: A generalized workflow for the synthesis of substituted 2-aminobenzamide derivatives.

Biological Activities and Therapeutic Potential

Derivatives of 2-aminobenzamide exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery and development.

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated the antimicrobial and antifungal properties of 2-aminobenzamide derivatives.[1] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes. The lipophilicity and electronic properties of the substituents on the benzamide ring play a crucial role in determining the antimicrobial potency.[3] For instance, a quantitative structure-activity relationship (QSAR) study on certain antimicrobial agents revealed a linear correlation between the logarithm of the partition coefficient (log P) and the negative logarithm of the Minimum Inhibitory Concentration (MIC), suggesting that hydrophobicity is a key determinant of activity.[3]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Preparation of Bacterial Inoculum: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Serial Dilution: Prepare a series of twofold dilutions of the test compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the microtiter plate at 37 °C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Antiproliferative and Anticancer Activity

The antiproliferative activity of aminobenzamide derivatives against various cancer cell lines has been a subject of intense research.[9][10][11] The proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[12] For example, some benzamide derivatives have been shown to induce apoptosis via the generation of reactive oxygen species (ROS) and inhibit NF-κB signaling.[12]

Derivatives with N,N-dimethylaminopropyl substitutions have shown heightened antiproliferative activity, acting as potent DNA binders and intercalating agents.[9] The nature and length of the amino side chain significantly influence cellular uptake and nuclear targeting.[9]

Insecticidal Activity

As previously mentioned, certain halogenated 2-aminobenzamide derivatives are crucial intermediates in the synthesis of potent insecticides like chlorantraniliprole.[3][4] These insecticides act as ryanodine receptor modulators in insects, leading to uncontrolled calcium release and subsequent paralysis and death. The specific substitution pattern on the aromatic ring is critical for high insecticidal activity.

Structure-Activity Relationships (SAR)

The biological activity of 2-aminobenzamide derivatives is highly dependent on the nature and position of substituents on the aromatic ring and the amide nitrogen. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective compounds.

Key SAR Observations:

-

Lipophilicity: As observed in antimicrobial studies, increasing the hydrophobicity of the molecule, often by introducing lipophilic substituents, can enhance biological activity up to a certain point.[3][13]

-

Electronic Effects: The electronic properties of the substituents on the aromatic ring can influence the binding of the molecule to its biological target. Electron-withdrawing or electron-donating groups can modulate the pKa of the amino group and the overall charge distribution of the molecule.

-

N-Substitution: The nature of the substituent on the amide nitrogen can significantly impact activity. For instance, in some antiproliferative benzimidazoles, N,N-dimethylaminopropyl chains were found to enhance activity.[9]

-

Ring Substituents: The position and type of substituents on the benzamide ring are critical. For example, in a series of benzamides targeting Mycobacterium tuberculosis, replacing a metabolically labile morpholine group at the C-5 position with thiophene or methyl groups resulted in potent and selective analogs.[6]

Conceptual SAR Diagram for 2-Aminobenzamide Derivatives

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. 2-Amino-5-chloro-N,N-dimethylbenzamide|56042-83-2 [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2-Amino-5-chloro-n,n-dimethylbenzamide | C9H11ClN2O | CID 274287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-Proliferative Activity of Benzamide Analogs in A549 Tumor Cells in Vitro | Atlantis Press [atlantis-press.com]

- 12. N,N-dimethyl-2-prop-2-enoxybenzamide | 63887-52-5 | Benchchem [benchchem.com]

- 13. mdpi.com [mdpi.com]

Technical Monograph: Biological Activity & Therapeutic Potential of Anthranilamide Scaffolds

Executive Summary

The anthranilamide (2-aminobenzamide) scaffold represents a "privileged structure" in medicinal chemistry and crop protection. Its unique ability to form intramolecular hydrogen bonds stabilizes a pseudo-ring conformation, allowing it to mimic bioactive peptides and interact with diverse biological targets.

This technical guide dissects the dual-nature utility of anthranilamides:

-

Agrochemical Dominance: As Ryanodine Receptor (RyR) modulators (Group 28 Insecticides), representing one of the most commercially successful classes of crop protection agents (e.g., Chlorantraniliprole).

-

Pharmaceutical Frontiers: As potent kinase inhibitors (VEGFR, EGFR) and Factor Xa anticoagulants, where the scaffold serves as a template for ATP-competitive inhibition.

Agrochemical Application: Ryanodine Receptor Modulation[1][2]

The most authoritative application of anthranilamides lies in their ability to selectively bind to insect Ryanodine Receptors (RyR), a class of intracellular calcium channels.[1][2]

Mechanism of Action (MoA)

Unlike neurotoxic pyrethroids or neonicotinoids that target sodium channels or ACh receptors, anthranilamides act on the muscle physiology.[1]

-

Target: The RyR tetramer located on the sarcoplasmic reticulum (SR).

-

Effect: The compound locks the RyR channel in a semi-open state.[1]

-

Outcome: Uncontrolled efflux of Ca²⁺ from the SR into the cytoplasm.[1] This depletes internal calcium stores, leading to cessation of feeding, muscle paralysis, and death.[2]

Selectivity (The Safety Profile)

The critical success factor for compounds like Chlorantraniliprole is selectivity.[2]

-

Insect RyR: High affinity binding (

in nanomolar range). -

Mammalian RyR (RyR1/RyR2): Low affinity (>500-fold selectivity ratio).

-

Causality: This differential binding is attributed to structural divergence in the transmembrane domain of the receptor between arthropods and chordates.

Pathway Visualization

The following diagram illustrates the signaling cascade initiated by anthranilamide binding.

Figure 1: Mechanism of Action for Group 28 Insecticides (Ryanodine Receptor Modulators).

Pharmaceutical Application: Kinase Inhibition[4][5][6]

In drug discovery, the anthranilamide motif is frequently utilized to design Type I and Type II kinase inhibitors, particularly in oncology.

VEGFR-2 Inhibition (Anti-Angiogenesis)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary driver of tumor angiogenesis.[3] Anthranilamides can bind to the ATP-binding pocket of the kinase domain.

-

Binding Mode: The amide nitrogen and carbonyl oxygen often form a "hinge binder" motif via hydrogen bonds with specific residues (e.g., Cys919 in VEGFR-2).

-

SAR Insight: Extending the anthranilamide with a urea linker or a hydrophobic tail allows the molecule to occupy the hydrophobic back pocket, enhancing potency and selectivity.

Comparative Activity Data

The following table summarizes the biological activity across different domains.

| Compound Class | Primary Target | Mechanism | Key Structural Feature | Typical IC50/EC50 |

| Chlorantraniliprole | Insect RyR | Channel Activator | Pyrazole-acid amide linkage | ~40 nM (Larvicidal) |

| Anthranilamide-Ureas | VEGFR-2 | Kinase Inhibitor | Hydrophobic tail (Sorafenib-like) | 10 - 100 nM |

| Factor Xa Inhibitors | Factor Xa | Serine Protease Inh. | Basic side chain (S4 pocket binder) | < 10 nM |

Experimental Protocol: Synthesis & Validation

To study these compounds, a robust synthesis method is required. The Ring-Opening of Isatoic Anhydride is the industry standard due to its high yield and lack of racemization.

Synthesis Workflow (Standard Operating Procedure)

Objective: Synthesis of N-substituted anthranilamide derivative.

Reagents:

-

Substituted Isatoic Anhydride (1.0 eq)

-

Target Amine (R-NH₂) (1.1 eq)

-

Solvent: Acetonitrile or Water (Green Chemistry)

-

Catalyst: DMAP (0.1 eq) or NaOH (if aqueous)

Step-by-Step Protocol:

-

Preparation: Dissolve 1.0 equivalent of isatoic anhydride in Acetonitrile (0.5 M concentration).

-

Addition: Add 1.1 equivalents of the target amine dropwise at room temperature.

-

Catalysis: Add 0.1 eq of DMAP (4-Dimethylaminopyridine).

-

Reaction: Heat to reflux (80°C) for 4–6 hours. Monitor CO₂ evolution (gas release indicates ring opening).

-

Monitoring: Check TLC (Ethyl Acetate:Hexane 1:1). Disappearance of anhydride spot indicates completion.

-

Workup: Cool to room temperature. Pour mixture into ice-cold water.

-

Purification: The product often precipitates. Filter and wash with cold ethanol. Recrystallize from EtOH/Water if necessary.

Synthetic Logic Diagram

Figure 2: Nucleophilic ring-opening of isatoic anhydride to yield anthranilamides.

Structure-Activity Relationship (SAR) Strategy[4]

Designing a bioactive anthranilamide requires manipulating three specific regions.

The "Hydrogen Bond Network"

The core 2-aminobenzamide structure forms an intramolecular hydrogen bond between the amide proton and the aniline nitrogen (or ortho-substituent).

-

Significance: This locks the molecule into a planar, pseudo-cyclic conformation. Disruption of this bond (e.g., by N-methylation of the amide) often abolishes biological activity in both RyR and Kinase targets.

SAR Optimization Matrix

| Region | Modification | Effect on Activity |

| Region A (Aniline Nitrogen) | Acylation with pyrazole carboxylic acid | Critical for RyR activity. Creates the "diamide" structure seen in commercial insecticides. |

| Region B (Benzene Ring) | Halogenation (Cl, Br) at C-3 position | Increases lipophilicity and metabolic stability. Enhances binding affinity. |

| Region C (Amide Nitrogen) | Bulky alkyl/aryl groups | Determines selectivity. Small alkyls favor RyR; Aryl-ureas favor VEGFR/Kinases. |

References

-

Lahm, G. P., et al. (2007).Rynaxypyr™: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator. Bioorganic & Medicinal Chemistry Letters.

-

Cordova, D., et al. (2006). Anthranilic diamides: A new class of insecticides with a novel mode of action, ryanodine receptor activation.[2] Pesticide Biochemistry and Physiology.

-

Li, Z., et al. (2023).Novel VEGFR-2 Kinase Inhibitors as Anticancer Agents: A Review Focusing on SAR and Molecular Docking Studies. Chemistry & Biodiversity.

-

US Patent 4265832A.

-

Jeong, J.H., et al. (2013).Synthesis and evaluation of anthranilamide-based derivatives as FXa inhibitors. Bioorganic & Medicinal Chemistry Letters.

Sources

The Pivotal Role of 2-Amino-N,5-dimethylbenzamide as a Strategic Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-amino-N,5-dimethylbenzamide, a key chemical intermediate with significant applications in the synthesis of high-value molecules, particularly in the agrochemical and pharmaceutical industries. This document will delve into its chemical properties, synthesis methodologies, and its versatile role as a building block for more complex chemical structures. The content is tailored for researchers, scientists, and professionals in drug development, offering a blend of theoretical knowledge and practical insights to facilitate its effective utilization in research and manufacturing.

Introduction: Unveiling a Versatile Synthetic Cornerstone

2-Amino-N,5-dimethylbenzamide, with the CAS number 34810-84-9, is an aromatic amine derivative belonging to the class of anthranilamides.[1] Its structure, featuring a primary amino group and a secondary amide on a toluene backbone, imparts a unique reactivity profile, making it a valuable precursor in organic synthesis. The strategic placement of these functional groups allows for a variety of chemical transformations, positioning it as a critical intermediate in the construction of heterocyclic compounds and other complex molecular architectures. While its direct applications are primarily as a synthetic intermediate, its derivatives have demonstrated significant biological activities, underscoring the importance of this foundational molecule.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of 2-amino-N,5-dimethylbenzamide is crucial for its handling, reaction optimization, and characterization.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O | [1] |

| Molecular Weight | 164.21 g/mol | [1] |

| Appearance | Powder | [1] |

| IUPAC Name | 2-amino-N,5-dimethylbenzamide | [1] |

| CAS Number | 34810-84-9 | [1] |

Spectral Characterization (Predicted and Analog-Based)

While a comprehensive, publicly available spectral dataset for 2-amino-N,5-dimethylbenzamide is limited, its spectral characteristics can be reliably predicted based on its structure and data from closely related analogs, such as 2-amino-5-methylbenzoic acid and various N,N-dimethylbenzamides.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, the amide proton, and the two methyl groups. The aromatic protons will appear in the downfield region, with their splitting patterns influenced by the activating amino and deactivating amide groups. The amine (NH₂) protons typically present as a broad singlet, while the amide (NH) proton will also be a singlet, with its chemical shift being solvent-dependent. The two methyl groups (on the ring and on the amide nitrogen) will appear as sharp singlets in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the amide will be the most downfield signal. The aromatic carbons will resonate in the typical aromatic region, with their chemical shifts influenced by the attached functional groups. The two methyl carbons will appear at the most upfield positions. For instance, in the analog 2-amino-5-methylbenzoic acid, characteristic aromatic and methyl carbon signals are well-documented.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the N-H stretching vibrations of the primary amine and the secondary amide, typically in the range of 3200-3500 cm⁻¹. A prominent C=O stretching vibration for the amide group will be observed around 1640-1680 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 164. Fragmentation patterns would likely involve the loss of the amide side chain and other characteristic cleavages of the aromatic ring.

Synthesis of 2-Amino-N,5-dimethylbenzamide: A Practical Approach

The most direct and commonly cited method for the synthesis of 2-amino-N,5-dimethylbenzamide involves the aminolysis of a substituted isatoic anhydride.

Synthesis from 5-Methylisatoic Anhydride

This method provides a straightforward route to the target molecule with good yields.

Reaction Scheme:

Caption: Synthesis of 2-amino-N,5-dimethylbenzamide from 5-methylisatoic anhydride.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-methylisatoic anhydride in a suitable aprotic solvent such as tetrahydrofuran (THF).

-

Amine Addition: To the stirred solution, add a solution of methylamine (in water or an organic solvent) dropwise at room temperature. An excess of methylamine is typically used to ensure complete reaction.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ether) to yield pure 2-amino-N,5-dimethylbenzamide.

Causality Behind Experimental Choices:

-

Solvent: THF is an excellent choice as it is aprotic and effectively solubilizes the isatoic anhydride without interfering with the nucleophilic attack of the amine.

-

Amine Form: The use of an aqueous or organic solution of methylamine allows for controlled addition and efficient reaction.

-

Purification: Recrystallization is a robust method for purifying the solid product, effectively removing unreacted starting materials and by-products.

Role as a Chemical Intermediate: Gateway to Complex Molecules

The synthetic utility of 2-amino-N,5-dimethylbenzamide lies in the reactivity of its amino and amide functionalities, which serve as handles for constructing more elaborate molecular frameworks.

Synthesis of Quinazolinones

A prominent application of 2-aminobenzamides is in the synthesis of quinazolinones, a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The reaction typically involves the condensation of the 2-aminobenzamide with an aldehyde or a one-carbon synthon.

General Reaction Pathway:

Caption: General pathway for the synthesis of quinazolinones from 2-aminobenzamides.

This transformation highlights the utility of 2-amino-N,5-dimethylbenzamide as a scaffold for building fused heterocyclic systems, which are privileged structures in medicinal chemistry.

Precursor to Agrochemicals

While 2-amino-N,5-dimethylbenzamide itself is a valuable intermediate, its halogenated and cyano-substituted analogs, such as 2-amino-5-chloro-N,3-dimethylbenzamide and 2-amino-5-cyano-N,3-dimethylbenzamide, are crucial precursors to a class of modern insecticides known as anthranilic diamides.[5][6][7][8] These insecticides, including chlorantraniliprole, exhibit high efficacy against a range of pests and a favorable safety profile. The synthesis of these analogs often starts from precursors that are structurally related to 2-amino-N,5-dimethylbenzamide, demonstrating the importance of the core benzamide structure in this field.

Safety and Handling

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[11] Avoid formation of dust.[11]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep the container tightly sealed.

Hazard Classification (based on analogs):

-

Acute Toxicity: May be harmful if swallowed or inhaled.[12]

-

Skin and Eye Irritation: May cause skin and serious eye irritation.[12]

A comprehensive risk assessment should be conducted before using this compound in any experimental setup.

Conclusion

2-Amino-N,5-dimethylbenzamide serves as a strategically important and versatile chemical intermediate. Its straightforward synthesis and the reactive nature of its functional groups make it an invaluable building block for the construction of complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. The ability to readily access this compound and its derivatives opens avenues for the discovery and development of novel bioactive compounds and advanced materials. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage its full potential in their scientific endeavors.

References

-

American Elements. 2-amino-N,5-dimethylbenzamide. Available from: [Link]

-

Capot Chemical. MSDS of 2-Amino-5-cyano-N,3-dimethylbenzamide. (2019-10-23). Available from: [Link]

- Google Patents. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

- Google Patents. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.

- Google Patents. CN105859574A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.

-

MDPI. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Available from: [Link]

-

MDPI. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Available from: [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]

-

NIST WebBook. 2-Amino-N-methylbenzamide. Available from: [Link]

-

PubChem. 2-Amino-5-chloro-n,n-dimethylbenzamide. Available from: [Link]

-

PubMed Central (PMC). Quinazolinones, the Winning Horse in Drug Discovery. Available from: [Link]

-

Reddit. NMR spectrum of n,n-diethylbenzamidr. Available from: [Link]

-

WIPO Patentscope. WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. Available from: [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. 2-Amino-5-methylbenzoic acid(2941-78-8) 13C NMR spectrum [chemicalbook.com]

- 3. N,N-Dimethylbenzamide(611-74-5) 1H NMR [m.chemicalbook.com]

- 4. 2-Amino-5-chloro-n,n-dimethylbenzamide | C9H11ClN2O | CID 274287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-5-chloro-N,N-dimethylbenzamide|56042-83-2 [benchchem.com]

- 6. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]

- 7. 2-Amino-5-cyano-N,3-dimethylbenzamide | C10H11N3O | CID 25157282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide - Google Patents [patents.google.com]

- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. capotchem.com [capotchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Safe Handling of 2-amino-N,5-dimethylbenzamide for Research and Development

This document provides a comprehensive technical guide on the safety and handling precautions for 2-amino-N,5-dimethylbenzamide (CAS: 34810-84-9). The protocols and recommendations outlined herein are synthesized from established laboratory safety standards and data extrapolated from structurally similar aromatic amines and benzamide derivatives. This guide is intended for researchers, scientists, and drug development professionals who may handle this compound. The core principle of this guide is risk mitigation through a thorough understanding of the potential hazards and the implementation of robust control measures.

Compound Identification and Physicochemical Properties

2-amino-N,5-dimethylbenzamide is an organic compound that serves as a building block in various synthetic applications.[1][2] A clear understanding of its basic properties is fundamental to its safe handling.

| Property | Value | Source |

| IUPAC Name | 2-amino-N,5-dimethylbenzamide | American Elements |

| CAS Number | 34810-84-9 | American Elements |

| Chemical Formula | C₉H₁₂N₂O | American Elements[2] |

| Molecular Weight | 164.21 g/mol | American Elements[2] |

| Appearance | Powder | American Elements[2] |

| Storage Temp. | Room Temperature | American Elements |

Hazard Identification and Risk Assessment

While comprehensive toxicological data for 2-amino-N,5-dimethylbenzamide is not thoroughly investigated, a hazard assessment based on analogous compounds is critical for establishing safe handling procedures.[3] Data from related benzamides and aromatic amines suggest the following potential hazards.[4][5][6][7][8]

GHS Hazard Classification (Inferred from Analogues)

| Hazard Class | Hazard Category | GHS Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4][6][7][9] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][5][7][8] |

| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation[4][5][7][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[4][5][8] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[6][7][9] |

Causality Behind Hazards: The primary hazards are associated with the functional groups present in the molecule. The aromatic amine group is a common structural alert for potential irritation and sensitization. The benzamide structure can contribute to systemic toxicity if absorbed. The powdered form of the substance presents an inhalation risk, which can lead to respiratory tract irritation.[4][5]

Hierarchy of Controls: A Proactive Safety Framework

Before any handling of 2-amino-N,5-dimethylbenzamide, a risk assessment must be performed, and the hierarchy of controls should be applied to mitigate identified risks. Personal Protective Equipment (PPE) is the final line of defense, not the first.

Caption: The Hierarchy of Controls model for risk mitigation.

-

Engineering Controls: The most critical proactive measure is to handle this compound in a well-ventilated area.[10] Specifically, a certified chemical fume hood is required for any procedure that may generate dust or aerosols.[3][7] Eyewash stations and safety showers must be readily accessible and tested regularly.[11]

-

Administrative Controls: Access to areas where this compound is stored and handled should be restricted to trained personnel. All personnel must be thoroughly trained on the specific hazards and handling procedures outlined in this guide. It is imperative to prohibit eating, drinking, and smoking in the laboratory.[9][10]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling 2-amino-N,5-dimethylbenzamide.

-

Eye and Face Protection: Wear chemical safety goggles with side-shields that conform to EU standard EN166 or NIOSH (US) standards.[3][12]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact.[3][11] Contaminated gloves should be disposed of as chemical waste.[3]

-

Lab Coat: A flame-resistant lab coat or impervious clothing must be worn to prevent skin exposure.[5][12]

-

-

Respiratory Protection: For routine handling within a fume hood, respiratory protection may not be necessary. However, for weighing operations outside of a ventilated enclosure or for spill cleanup, a respirator is required.[3] For nuisance exposures, a P95 (US) or P1 (EU) particle respirator is recommended.[3] For higher-level protection or in situations with poor ventilation, an OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridge should be used.[3] All respirator use must comply with a formal respiratory protection program.

Safe Handling and Storage Protocols

Adherence to strict protocols is essential to minimize exposure.

Protocol for Weighing and Handling:

-

Preparation: Don all required PPE before entering the designated handling area.

-

Ventilation: Perform all handling operations within a certified chemical fume hood to prevent concentration in hollows and sumps.[10]

-

Dispensing: Avoid the formation and inhalation of dust.[3][13] Use spatulas and other tools carefully to minimize aerosolization.

-

Containment: Keep the container securely sealed when not in use.[10]

-

Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[5][10] Work clothes should be laundered separately.[10]

Storage Requirements:

-

Store away from incompatible materials, such as strong oxidizing agents, and foodstuff containers.[5][10]

-

Protect containers from physical damage and check regularly for leaks.[10]

Emergency Procedures

Immediate and appropriate action during an emergency is critical.

First Aid Measures:

-

Inhalation: Immediately move the affected person to fresh air.[3][5] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[5][9]

-

Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water.[3][5][9] Seek medical attention if irritation occurs or persists.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3][5] Remove contact lenses if present and easy to do.[5][14] Seek immediate medical attention.[5]

-

Ingestion: Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[3][5] Call a physician or poison control center immediately.[9][13]

Accidental Release and Spill Response:

The following workflow should be initiated in the event of a spill.

Caption: A systematic workflow for responding to chemical spills.

-

Personal Precautions: Evacuate non-essential personnel.[3] Ensure adequate ventilation.[3] Wear the appropriate level of PPE as described in Section 4.[3]

-

Environmental Precautions: Prevent the spillage from entering drains, sewers, or watercourses by any means available.[3][10]

-

Containment and Clean-up: For a dry spill, use dry clean-up procedures and avoid generating dust.[10] Carefully sweep or shovel the material and place it into a suitable, sealed, and labeled container for disposal.[3][10] After the material has been collected, wash the area down with water, preventing runoff from entering drains.[10]

Disposal Considerations

All waste materials must be handled as hazardous waste.

-

Product: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[3] The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[9]

-

Contaminated Packaging: Dispose of as unused product.[3] Containers can be triple-rinsed and offered for recycling or reconditioning.[9]

References

-

MSDS of 2-Amino-5-cyano-N,3-dimethylbenzamide. (2019, October 23). Capot Chemical. [Link]

-

2-Amino-N,N-dimethylbenzamide. PubChem. [Link]

-

2-Amino-5-Chloro-N,3-Dimethylbenzamide. PubChem. [Link]

-

SAFETY DATA SHEET - N,N-Dimethylbenzamide. (2025, September 18). Thermo Fisher Scientific. [Link]

- Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

-

2-amino-N,5-dimethylbenzamide. American Elements. [Link]

-

MATERIAL SAFETY DATA SHEET - P-AMINO BENZAMIDE. Oxford Lab Fine Chem LLP. [Link]

- Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.

-

2-AMINO-5,6-DIMETHYLBENZIMIDAZOLE. (2012, January 20). Georganics. [Link]

Sources

- 1. 2-Amino-5-chloro-N,N-dimethylbenzamide|56042-83-2 [benchchem.com]

- 2. americanelements.com [americanelements.com]

- 3. capotchem.com [capotchem.com]

- 4. 2-Amino-N,N-dimethylbenzamide | C9H12N2O | CID 4778175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. 2-Amino-5-Chloro-N,3-Dimethylbenzamide | C9H11ClN2O | CID 25068251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 8. georganics.sk [georganics.sk]

- 9. echemi.com [echemi.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. echemi.com [echemi.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. echemi.com [echemi.com]

The Versatile Synthon: Experimental Applications of 2-Amino-N,5-dimethylbenzamide in Modern Organic Synthesis

Introduction: Unveiling the Potential of a Substituted Anthranilamide

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Substituted anthranilamides, a class of compounds characterized by a 2-aminobenzamide core, have emerged as pivotal intermediates in the synthesis of a diverse array of bioactive molecules, ranging from agrochemicals to pharmaceuticals.[1] This guide focuses on the experimental utility of a specific, yet representative, member of this family: 2-amino-N,5-dimethylbenzamide . While literature specifically detailing the extensive applications of this particular isomer is nascent, its structural motifs suggest a broad and versatile reactivity profile.

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development. It will provide a detailed exploration of the synthesis of 2-amino-N,5-dimethylbenzamide, followed by an in-depth look at its potential applications in key synthetic transformations. The protocols and discussions herein are grounded in the well-established chemistry of closely related anthranilamides, offering a predictive and rational framework for the experimental use of the title compound. By understanding the fundamental reactivity of the 2-aminobenzamide scaffold, chemists can unlock the synthetic potential of 2-amino-N,5-dimethylbenzamide as a valuable synthon.

Core Synthesis of 2-Amino-N,5-dimethylbenzamide: A Practical Protocol

The most direct and efficient route to 2-amino-N,5-dimethylbenzamide involves the ring-opening of a corresponding isatoic anhydride with methylamine.[2] This method is generally high-yielding and proceeds under mild conditions, making it an accessible starting point for chemists.

Protocol 1: Synthesis from 5-Methyl Isatoic Anhydride

This protocol details the preparation of 2-amino-N,5-dimethylbenzamide from 5-methyl isatoic anhydride.

Reaction Scheme:

A straightforward synthesis of 2-amino-N,5-dimethylbenzamide.

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| 5-Methyl isatoic anhydride | Reagent | Commercially Available | |

| Methylamine solution | 40% in water or 2.0 M in THF | Commercially Available | Use in a well-ventilated fume hood. |

| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | |

| Diethyl ether | Reagent | Commercially Available | For extraction. |

| Brine (saturated NaCl solution) | Lab Prepared | ||

| Anhydrous magnesium sulfate | Reagent | Commercially Available | For drying. |

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-methyl isatoic anhydride (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Amine Addition: To the stirred solution, add methylamine (2.1 equivalents) dropwise at room temperature. The reaction is typically exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the THF.

-

Dissolve the residue in diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude 2-amino-N,5-dimethylbenzamide can be purified by recrystallization or column chromatography to afford the final product.

Expected Outcome and Characterization:

The final product is expected to be a solid. Characterization can be performed using standard analytical techniques:

-

¹H NMR: Expect characteristic peaks for the aromatic protons, the amine protons (which may be broad), the N-methyl protons, and the aromatic methyl protons.

-

¹³C NMR: Signals corresponding to the aromatic carbons, the amide carbonyl carbon, and the two methyl carbons should be observed.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of 2-amino-N,5-dimethylbenzamide should be present.

Synthetic Applications: A Gateway to Heterocyclic Chemistry

The true synthetic value of 2-amino-N,5-dimethylbenzamide lies in its bifunctional nature. The presence of a nucleophilic aniline-type amine and an amide moiety within the same molecule allows for a variety of cyclization reactions to form heterocyclic systems. One of the most prominent applications of 2-aminobenzamides is in the synthesis of quinazolinones, a class of compounds with significant pharmacological interest.

Application 1: Synthesis of Dihydroquinazolinones

2-Aminobenzamides readily undergo condensation with aldehydes or ketones to form 2,3-dihydroquinazolin-4(1H)-ones.[3] This transformation is often catalyzed by an acid.

General Reaction Workflow:

Workflow for dihydroquinazolinone synthesis.

Protocol 2: Lactic Acid-Catalyzed Synthesis of a 2,3-Dihydroquinazolin-4(1H)-one Derivative

This protocol is adapted from a green chemistry approach for the synthesis of related dihydroquinazolinones.[3]

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| 2-Amino-N,5-dimethylbenzamide | Synthesized as per Protocol 1 | ||

| Aromatic Aldehyde (e.g., benzaldehyde) | Reagent | Commercially Available | |

| Lactic Acid | Reagent | Commercially Available | Catalyst. |

| Ethanol | Reagent | Commercially Available | Solvent. |

| Ethyl acetate | Reagent | Commercially Available | For extraction. |

| Saturated sodium bicarbonate solution | Lab Prepared |

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-amino-N,5-dimethylbenzamide (1 equivalent), the chosen aldehyde (1.1 equivalents), and a catalytic amount of lactic acid in ethanol.

-

Reaction Conditions: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Add ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired dihydroquinazolinone.

Causality in Experimental Choices:

-

Catalyst: Lactic acid is a mild, biodegradable, and efficient catalyst for this condensation reaction.

-

Solvent: Ethanol is a relatively green and effective solvent for this transformation. In some cases, the reaction can be run under neat conditions (solvent-free) at an elevated temperature.[3]

Potential Applications in Medicinal Chemistry and Agrochemicals

The core structure of 2-amino-N,5-dimethylbenzamide is a valuable scaffold in the design of new bioactive molecules. Its analogs are key intermediates in the synthesis of potent insecticides like chlorantraniliprole.[4] This suggests that derivatives of 2-amino-N,5-dimethylbenzamide could be explored for similar applications in crop protection.